Fluoromevalonate

Cholesterol Biosynthesis Enzyme Inhibition Drug Discovery

Fluoromevalonate (6-Fluoromevalonate, FMev) is a fluorinated analog of mevalonic acid that functions as a mechanism-based inhibitor of the mevalonate pathway. It specifically targets mevalonate-pyrophosphate decarboxylase (MVD), the enzyme catalyzing the decarboxylation of mevalonate 5-pyrophosphate to isopentenyl pyrophosphate.

Molecular Formula C6H9FO3
Molecular Weight 148.13 g/mol
CAS No. 2822-77-7
Cat. No. B1218973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoromevalonate
CAS2822-77-7
Synonyms6-fluoromevalonate
6-fluoromevalonolactone
6-FMVA
Molecular FormulaC6H9FO3
Molecular Weight148.13 g/mol
Structural Identifiers
SMILESC1COC(=O)CC1(CF)O
InChIInChI=1S/C6H9FO3/c7-4-6(9)1-2-10-5(8)3-6/h9H,1-4H2
InChIKeyDPPMVKMESJJAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoromevalonate (CAS 2822-77-7) Technical Profile and Procurement Baseline


Fluoromevalonate (6-Fluoromevalonate, FMev) is a fluorinated analog of mevalonic acid that functions as a mechanism-based inhibitor of the mevalonate pathway [1]. It specifically targets mevalonate-pyrophosphate decarboxylase (MVD), the enzyme catalyzing the decarboxylation of mevalonate 5-pyrophosphate to isopentenyl pyrophosphate [1]. The compound is primarily utilized in biochemical and cellular studies to investigate sterol synthesis, metabolic regulation, and the biological consequences of mevalonate pathway inhibition .

Why Fluoromevalonate Cannot Be Substituted with Generic Mevalonate Pathway Inhibitors


Fluoromevalonate exhibits a distinct inhibitory profile compared to other mevalonate pathway inhibitors, such as statins and bisphosphonates, which target upstream enzymes (HMG-CoA reductase and farnesyl pyrophosphate synthase, respectively) [1]. Unlike these agents, Fluoromevalonate acts directly at the decarboxylation step, providing a unique tool for dissecting downstream isoprenoid synthesis without the pleiotropic effects associated with upstream inhibition [2]. Furthermore, within the class of fluorinated mevalonate analogs, 6-fluoromevalonate demonstrates superior potency (Ki = 10 nM) compared to its di- and tri-fluorinated counterparts (IC50 range: 0.01-1.0 mM) in inhibiting cholesterol biosynthesis in rat liver homogenates [3]. This specific potency and distinct enzymatic target preclude simple substitution with other pathway inhibitors or even other fluorinated analogs.

Fluoromevalonate Quantitative Differentiation Evidence vs. Closest Analogs


Superior Potency: Fluoromevalonate's 10 nM Ki vs. Di- and Tri-fluorinated Analogs in MVD Inhibition

Fluoromevalonate (6-fluoromevalonate) inhibits mevalonate 5-pyrophosphate decarboxylase (MVD) with a Ki of 10 nM, demonstrating significantly greater potency compared to 6,6-difluoromevalonate and 6,6,6-trifluoromevalonate, which inhibit the conversion of mevalonate to cholesterol in rat liver homogenates with an IC50 range of 0.01-1.0 mM [1][2].

Cholesterol Biosynthesis Enzyme Inhibition Drug Discovery

Functional Differentiation in Cellular Proliferation: 6-Fluoromevalonate vs. Squalestatin and NB-598

In rat aorta smooth muscle cells (SMC), 6-fluoromevalonate (1-50 µM) inhibited proliferation to a similar extent as competitive HMG-CoA reductase inhibitors. In contrast, squalestatin 1 (a squalene synthase inhibitor) caused only a 21% decrease in proliferation at the highest concentration tested (25 µM), and NB-598 (a squalene epoxidase inhibitor) had no effect on proliferation despite blocking cholesterol synthesis [1].

Cell Proliferation Smooth Muscle Cells Atherosclerosis

Mechanistic Specificity: Fluoromevalonate's Defined Target vs. Broad-Spectrum Statin Inhibition

While statins like lovastatin inhibit HMG-CoA reductase (IC50 ~0.1-10 µM), leading to a global reduction in all mevalonate-derived products, 6-fluoromevalonate specifically inhibits mevalonate-pyrophosphate decarboxylase (MVD) [1][2]. This specific blockade causes the accumulation of 5-phospho- and 5-pyrophosphomevalonate, providing a distinct metabolic signature and allowing for the dissection of early vs. late pathway requirements [3].

Mechanism of Action Target Engagement Pathway Analysis

Prodrug Stability: Fluoromevalonate's In Vitro Half-Life as a Benchmark for Bioavailability Studies

Prodrug analogs of 6-fluoromevalonate and 6,6,6-trifluoromevalonate were synthesized to improve cellular permeability. While the study determined a wide range of half-lives for various promoieties in human blood plasma, the relative stability of the fluoromevalonate backbone itself serves as a critical reference point for designing bioavailable inhibitors targeting the bacterial mevalonate pathway, which is regulated by diphosphomevalonate (DPM) [1].

Prodrug Design Plasma Stability Pharmacokinetics

Recommended Research and Industrial Applications for Fluoromevalonate Based on Verified Evidence


High-Throughput Screening for MVD-Targeted Therapeutics

Fluoromevalonate's exceptional potency (Ki = 10 nM) makes it an ideal positive control and benchmark compound for high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of mevalonate-pyrophosphate decarboxylase (MVD) [1]. Its defined mechanism of action and commercial availability ensure reproducible results for assay validation and hit-to-lead optimization studies.

Cellular Dissection of Non-Sterol Isoprenoid Functions in Proliferation and Cancer

In studies investigating the role of protein prenylation in cell growth and oncogenesis, Fluoromevalonate is the preferred tool compound [1]. Unlike statins, which globally suppress the mevalonate pathway, or downstream sterol synthesis inhibitors (e.g., NB-598), Fluoromevalonate specifically blocks the production of farnesyl and geranylgeranyl pyrophosphate required for Ras and other small GTPase membrane localization, thereby selectively inhibiting Ras-dependent cell growth [2].

Comparative Biochemical Studies of Mevalonate Pathway Enzyme Specificity

Fluoromevalonate is a critical reagent for comparative enzymology studies across species or disease states. Its established Ki (10 nM) for mammalian MVD [1] and its known activity against bacterial DPM decarboxylases (as a diphosphate form) [2] allow for direct quantitative comparison of enzyme sensitivity and the validation of MVD as a therapeutic target in different biological contexts.

Prodrug Development for Antibacterial Agents Targeting the Mevalonate Pathway

As a validated inhibitor of the bacterial mevalonate pathway in its diphosphorylated form, Fluoromevalonate serves as the foundational scaffold for designing prodrugs with improved cellular permeability [1]. The availability of comparative plasma stability data for various Fluoromevalonate prodrug promoieties directly supports medicinal chemistry efforts to create novel, bioavailable antibiotics.

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